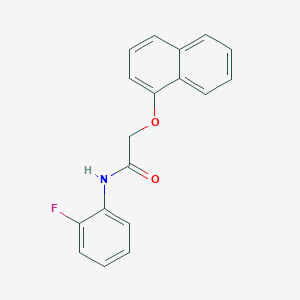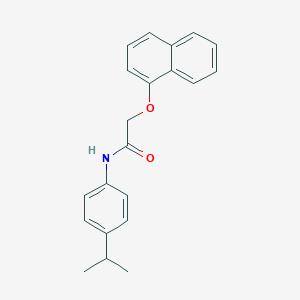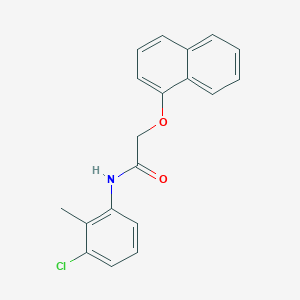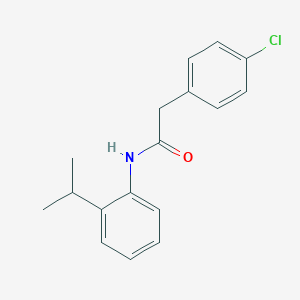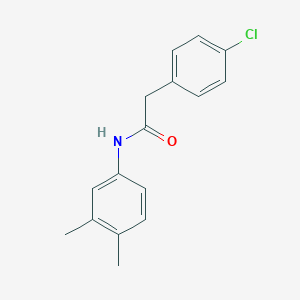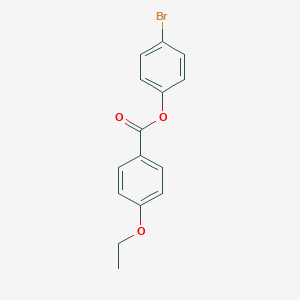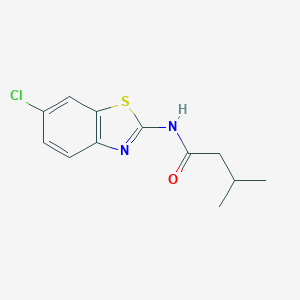
N-(6-chloro-1,3-benzothiazol-2-yl)-3-methylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6-chloro-1,3-benzothiazol-2-yl)-3-methylbutanamide, also known as BTA-EG6, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
N-(6-chloro-1,3-benzothiazol-2-yl)-3-methylbutanamide exerts its biological effects by inhibiting specific enzymes or proteins involved in various cellular processes. For example, N-(6-chloro-1,3-benzothiazol-2-yl)-3-methylbutanamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression and cell differentiation. By inhibiting HDACs, N-(6-chloro-1,3-benzothiazol-2-yl)-3-methylbutanamide can induce cell cycle arrest and apoptosis in cancer cells, making it a promising anti-cancer agent.
Biochemical and Physiological Effects
N-(6-chloro-1,3-benzothiazol-2-yl)-3-methylbutanamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, N-(6-chloro-1,3-benzothiazol-2-yl)-3-methylbutanamide has been shown to induce DNA damage, inhibit cell proliferation, and induce apoptosis. In animal models, N-(6-chloro-1,3-benzothiazol-2-yl)-3-methylbutanamide has been shown to reduce inflammation, improve cognitive function, and inhibit tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
N-(6-chloro-1,3-benzothiazol-2-yl)-3-methylbutanamide has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. However, N-(6-chloro-1,3-benzothiazol-2-yl)-3-methylbutanamide also has some limitations, such as its low solubility in aqueous solutions and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research on N-(6-chloro-1,3-benzothiazol-2-yl)-3-methylbutanamide. One direction is to investigate its potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and inflammatory disorders. Another direction is to explore its applications in materials science, such as the synthesis of novel polymers and materials with desirable properties. Additionally, more studies are needed to elucidate the mechanism of action of N-(6-chloro-1,3-benzothiazol-2-yl)-3-methylbutanamide and its potential side effects in vivo.
In conclusion, N-(6-chloro-1,3-benzothiazol-2-yl)-3-methylbutanamide is a promising chemical compound with potential applications in various scientific fields. Its synthesis method is well-established, and its biological effects have been extensively studied in vitro and in vivo. Further research is needed to fully explore the potential of N-(6-chloro-1,3-benzothiazol-2-yl)-3-methylbutanamide as a therapeutic agent and a building block for novel materials.
Synthesemethoden
N-(6-chloro-1,3-benzothiazol-2-yl)-3-methylbutanamide can be synthesized by reacting 6-chloro-2-aminobenzothiazole with 3-methylbutanoyl chloride in the presence of a base such as triethylamine. The resulting compound is then purified through column chromatography to obtain N-(6-chloro-1,3-benzothiazol-2-yl)-3-methylbutanamide in high yield and purity.
Wissenschaftliche Forschungsanwendungen
N-(6-chloro-1,3-benzothiazol-2-yl)-3-methylbutanamide has been extensively studied for its potential applications in various scientific fields. In the field of materials science, N-(6-chloro-1,3-benzothiazol-2-yl)-3-methylbutanamide has been used as a building block for the synthesis of novel polymers and materials with desirable properties such as high thermal stability, optical activity, and biocompatibility. In the field of medicinal chemistry, N-(6-chloro-1,3-benzothiazol-2-yl)-3-methylbutanamide has been investigated as a potential drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and inflammatory disorders.
Eigenschaften
Molekularformel |
C12H13ClN2OS |
|---|---|
Molekulargewicht |
268.76 g/mol |
IUPAC-Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-3-methylbutanamide |
InChI |
InChI=1S/C12H13ClN2OS/c1-7(2)5-11(16)15-12-14-9-4-3-8(13)6-10(9)17-12/h3-4,6-7H,5H2,1-2H3,(H,14,15,16) |
InChI-Schlüssel |
XDKPWMNBGQKORT-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)NC1=NC2=C(S1)C=C(C=C2)Cl |
Kanonische SMILES |
CC(C)CC(=O)NC1=NC2=C(S1)C=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 4-{[(naphthalen-1-yloxy)acetyl]amino}benzoate](/img/structure/B291447.png)
![Methyl 2-{[(naphthalen-1-yloxy)acetyl]amino}benzoate](/img/structure/B291448.png)

